molecular formula C14H11N5O3S B12914987 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-nitrophenyl)amino)methyl)-5-(4-pyridinyl)- CAS No. 84249-83-2

1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-nitrophenyl)amino)methyl)-5-(4-pyridinyl)-

Cat. No.: B12914987
CAS No.: 84249-83-2
M. Wt: 329.34 g/mol
InChI Key: MSQFAJWXSDENJN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole-2(3H)-thione class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and a sulfur atom at position 2. The structure is further substituted with a 4-nitrophenylamino methyl group at position 3 and a pyridine ring at position 3. Such derivatives are synthesized primarily via Mannich reactions, which introduce aminomethyl groups to the oxadiazole-thione scaffold . The 4-nitrophenyl and pyridinyl substituents are critical for modulating biological activities, including antimicrobial and anticancer properties, as evidenced by structural analogs in the literature .

Properties

CAS No.

84249-83-2

Molecular Formula

C14H11N5O3S

Molecular Weight

329.34 g/mol

IUPAC Name

3-[(4-nitroanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H11N5O3S/c20-19(21)12-3-1-11(2-4-12)16-9-18-14(23)22-13(17-18)10-5-7-15-8-6-10/h1-8,16H,9H2

InChI Key

MSQFAJWXSDENJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCN2C(=S)OC(=N2)C3=CC=NC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Reaction Pathway

  • Starting Materials: Acylhydrazides or thiosemicarbazides bearing the desired substituents.
  • Reagents: Carbon disulfide (CS2) in alcoholic alkaline solution.
  • Process: The acylhydrazide reacts with CS2 under basic conditions to form a dithiocarbazate intermediate, which upon acidification undergoes cyclization to form the 1,3,4-oxadiazole-2-thione ring.
  • Substituent Introduction: The 3-position substituent (e.g., 3-(((4-nitrophenyl)amino)methyl)) is typically introduced via a Mannich-type reaction or by using appropriately substituted hydrazides; the 5-position substituent (e.g., 5-(4-pyridinyl)) is incorporated through the choice of starting acylhydrazide or aldehyde precursors.

This method is favored for its high yields, operational simplicity, and scalability, often producing gram-scale quantities under mild conditions.

Specific Preparation of 3-(((4-nitrophenyl)amino)methyl)-5-(4-pyridinyl)-1,3,4-Oxadiazole-2(3H)-thione

Synthesis of the Oxadiazole Core

  • Step 1: Synthesis of the acylhydrazide intermediate bearing the 5-(4-pyridinyl) substituent. This is commonly achieved by reacting 4-pyridinecarboxylic acid derivatives with hydrazine hydrate.
  • Step 2: Reaction of the acylhydrazide with carbon disulfide in an alcoholic alkaline medium (e.g., ethanol with KOH or NaOH) to form the corresponding thiosemicarbazide intermediate.
  • Step 3: Acidification of the reaction mixture to induce cyclization, yielding the 1,3,4-oxadiazole-2-thione ring with the 5-(4-pyridinyl) substituent.

Purification and Characterization

Alternative and Advanced Synthetic Approaches

Recent literature reports several innovative methods to improve yield, selectivity, and environmental impact in the synthesis of 1,3,4-oxadiazole-2-thione derivatives:

Method Description Advantages Yield Range
One-pot cyclization using acylthiosemicarbazides Cyclization of acylthiosemicarbazides with oxidants like 1,3-dibromo-5,5-dimethylhydantoin in THF High yield, mild conditions, scalable Up to 97%
Electro-oxidative synthesis Electrochemical oxidation of semicarbazones in acetonitrile with lithium perchlorate Environmentally friendly, room temperature Moderate to high yields
Microwave-assisted cyclodehydration Use of microwave irradiation with silica-supported dichlorophosphate as dehydrating agent Rapid reaction, solvent-free, eco-friendly High yields, broad substrate scope
Hypervalent iodine-mediated oxidative desulfurization Oxidative desulfurization of thiosemicarbazides using iodobenzene and Oxone Versatile, mild oxidants, good functional group tolerance High yields

These methods can be adapted to synthesize the target compound by selecting appropriate starting materials and reaction conditions.

Summary Table of Preparation Steps for Target Compound

Step Reactants Conditions Outcome
1 4-Pyridinecarboxylic acid + Hydrazine hydrate Reflux in ethanol Formation of 5-(4-pyridinyl) acylhydrazide
2 Acylhydrazide + CS2 + KOH (alkaline alcoholic solution) Room temperature to mild heating Formation of thiosemicarbazide intermediate
3 Acidification (e.g., HCl) Room temperature Cyclization to 1,3,4-oxadiazole-2-thione core
4 Oxadiazole-2-thione + 4-nitroaniline + Formaldehyde Mannich reaction in ethanol, mild heating Introduction of 3-(((4-nitrophenyl)amino)methyl) substituent
5 Purification Recrystallization or chromatography Pure target compound

Research Findings and Practical Considerations

  • The Mannich reaction is a reliable and widely used method for introducing aminoalkyl substituents at the 3-position of the oxadiazole ring, allowing structural diversity and tuning of biological activity.
  • The choice of oxidants and dehydrating agents in the cyclization step significantly affects yield and purity; milder and greener reagents are preferred for sustainable synthesis.
  • The tautomerism between thiol and thione forms in 1,3,4-oxadiazole-2-thione derivatives can influence reactivity and biological properties, necessitating careful control of reaction conditions and characterization.
  • Scale-up synthesis is feasible using the described methods, with gram-scale production reported in literature using one-pot and microwave-assisted protocols.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole oxides.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that the nitrophenyl group enhances the compound's efficacy against various bacterial strains. A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression. Recent studies have shown that 1,3,4-Oxadiazole-2(3H)-thione derivatives can induce apoptosis in cancer cells through the modulation of cell signaling pathways. For instance, a case study highlighted the compound's ability to inhibit tumor growth in xenograft models by targeting specific oncogenic pathways .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. It has been observed that derivatives can inhibit pro-inflammatory cytokines' production, suggesting a role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A detailed study reported significant reductions in inflammation markers in animal models treated with these compounds .

Photovoltaic Devices

The unique electronic properties of 1,3,4-Oxadiazole-2(3H)-thione make it suitable for applications in organic photovoltaic devices. Studies indicate that incorporating this compound into polymer blends improves charge transport and enhances overall device efficiency. A comparative analysis showed that devices utilizing oxadiazole derivatives exhibited higher power conversion efficiencies than those using traditional materials .

Sensor Technology

Due to its sensitivity to environmental changes, this compound has been investigated for use in sensor technology. Research has demonstrated its potential as a chemosensor for detecting heavy metals and other pollutants in aqueous solutions. The binding affinity and selectivity of the oxadiazole derivatives were quantified through various analytical techniques, showcasing their effectiveness in environmental monitoring .

Pesticidal Activity

1,3,4-Oxadiazole-2(3H)-thione derivatives have shown promising results as pesticides. Field studies have indicated that these compounds can effectively control pest populations while minimizing environmental impact compared to conventional pesticides. The mode of action involves disrupting specific biochemical pathways in target pests, leading to mortality without affecting non-target species significantly .

Plant Growth Regulators

Recent investigations have also suggested that these compounds can act as plant growth regulators. They promote growth and enhance resistance to abiotic stresses such as drought and salinity. Experimental data from greenhouse trials indicated improved growth parameters in treated plants compared to controls .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Antimicrobial Activity

The antimicrobial potency of oxadiazole-thione derivatives is highly dependent on the substituents at positions 3 and 4. For instance:

  • Compound 4g (3-[(4-nitrophenylamino)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione) demonstrated moderate activity against Candida albicans (MIC = 16 µg/mL) but weaker antibacterial effects compared to 5c and 5d (piperazinomethyl derivatives), which exhibited broad-spectrum antibacterial activity (MIC = 0.5–8 µg/mL) .
  • 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione () showed moderate tuberculostatic activity against Mycobacterium tuberculosis (MIC = 32–64 µg/mL), highlighting the role of nitro groups in enhancing antimycobacterial effects.

Table 1: Antimicrobial Activity Comparison

Compound ID Substituents (Position 3/5) Target Microorganism MIC (µg/mL) Reference
Target Compound 4-Nitrophenylamino methyl / 4-pyridinyl Candida albicans Pending -
4g () 4-Nitrophenylamino methyl / 3,4-dimethoxyphenyl Candida albicans 16
5c () Piperazinomethyl / 3,4-dimethoxyphenyl Staphylococcus aureus 0.5–2
5-(4-Nitrophenyl) () Unsubstituted / 4-nitrophenyl M. tuberculosis 32–64
Cytotoxic and Anticancer Activity

The pyridinyl group at position 5 is associated with enhanced cytotoxicity. Key comparisons include:

  • Compound 109 (3-[(4-dodecylpiperazin-1-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione) exhibited potent activity against 4T1-mammary carcinoma (IC₅₀ = 1.6 µM) .
  • Compound 67 (3-(((2-Fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione) showed telomerase inhibition (IC₅₀ = 0.8 µM) in HepG2 cells .
  • The pyridinyl-substituted target compound is hypothesized to exhibit comparable or superior activity due to the electron-withdrawing nitro group, which may enhance DNA intercalation or enzyme inhibition.

Table 2: Cytotoxicity Comparison

Compound ID Substituents (Position 3/5) Cancer Cell Line IC₅₀ (µM) Reference
Target Compound 4-Nitrophenylamino methyl / 4-pyridinyl Pending Pending -
109 () Dodecylpiperazinomethyl / 4-methoxyphenyl 4T1-mammary carcinoma 1.6
67 () 2-Fluorophenylamino methyl / quinolinyl HepG2 (hepatoma) 0.8
5a () Benzylaminomethyl / 3,4-dimethoxyphenyl PC3 (prostate cancer) 12.4
Structural and Electronic Effects
  • Nitro vs.
  • Pyridinyl vs. Phenyl Rings : Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity, which may enhance target selectivity in kinase or telomerase inhibition .

Biological Activity

1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these derivatives, 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-nitrophenyl)amino)methyl)-5-(4-pyridinyl)- (CAS Number: 23766-30-5) stands out for its potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₅N₃O₃S
  • Molecular Weight : 223.21 g/mol
  • Density : 1.66 g/cm³
  • Boiling Point : 339.5ºC at 760 mmHg
  • Flash Point : 159.1ºC .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance:

  • A study demonstrated that synthesized oxadiazole-thiones showed anticancer activity against K562 cells with IC50 values ranging from 24 to 94 µM .
  • Another investigation highlighted that certain oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and MCF7, with some compounds showing IC50 values as low as 0.275 µM, outperforming standard drugs like erlotinib .

Table 1: Anticancer Activity of Selected Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AK56224 - 94
Compound BHepG20.275
Compound CMCF71.18

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been extensively studied:

  • Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited strong antibacterial activity against Mycobacterium bovis and other pathogenic bacteria .
  • Compounds derived from oxadiazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)Reference
Compound DMycobacterium bovisNot specified
Compound EE. coli0.5 - 8
Compound FS. aureusNot specified

The biological activity of these compounds is attributed to their ability to interact with specific molecular targets within cells:

  • Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as Focal Adhesion Kinase (FAK), which is crucial in signal transduction for cancer progression .
  • Molecular docking studies suggest that these compounds bind effectively to the active sites of target proteins involved in tumor growth and microbial resistance mechanisms .

Case Studies

  • Anticancer Efficacy : A series of synthesized derivatives were tested against multiple cancer cell lines, revealing that modifications in the molecular structure significantly influenced their anticancer potency.
  • Antimicrobial Testing : Studies on the antimicrobial effects of oxadiazole derivatives indicated a broad spectrum of activity against various pathogens, leading to further exploration for potential drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this oxadiazole-thione derivative, and what methodological challenges arise during purification?

  • Answer : The compound can be synthesized via Mannich base reactions, where 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-thione is reacted with 4-nitroaniline derivatives in the presence of formaldehyde under reflux in ethanol. Key challenges include controlling the regioselectivity of the Mannich reaction and isolating the product from unreacted amines. Purification often requires column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to remove polar byproducts . Alternative routes involve cyclocondensation of thiosemicarbazides with substituted carboxylic acids, but yields may vary due to competing side reactions .

Q. Which spectroscopic techniques are most effective for structural validation, and what key spectral signatures should be prioritized?

  • Answer :

  • FT-IR : The thione (C=S) stretch appears at 1,200–1,250 cm⁻¹, while the oxadiazole ring C=N vibrations occur near 1,600 cm⁻¹. The NH stretch of the (4-nitrophenyl)amino group is observed at ~3,300 cm⁻¹ .
  • ¹H NMR : The pyridinyl protons resonate as a doublet at δ 8.5–8.7 ppm, while the methylene (–CH₂–) linking the oxadiazole and amine groups appears as a singlet at δ 4.2–4.5 ppm. The nitro group’s aromatic protons show splitting patterns consistent with para-substitution (δ 7.6–8.1 ppm) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., ~344 g/mol), with fragmentation patterns confirming the loss of NO₂ or pyridinyl groups .

Q. What biological activities have been reported for structurally analogous oxadiazole-thiones, and how do they inform hypotheses for this compound?

  • Answer : Analogous compounds exhibit antimycobacterial activity (MIC: 2–8 µg/mL against M. tuberculosis), attributed to interactions with enoyl-ACP reductase (InhA) or 14α-demethylase (14DM) enzymes. Antifungal and antibacterial activities are also observed, with IC₅₀ values ranging from 10–50 µM . The nitro group may enhance redox activity, contributing to DNA intercalation or free radical generation .

Advanced Research Questions

Q. How can computational docking studies rationalize the compound’s potential antimycobacterial mechanism?

  • Answer : Molecular docking (e.g., AutoDock Vina) into the 14DM active site (PDB: 1EA1) reveals hydrogen bonding between the oxadiazole sulfur and heme Fe³⁺, while the pyridinyl group engages in π-π stacking with Phe78. The nitro group stabilizes the binding via hydrophobic interactions with Leu321. Free energy calculations (MM-PBSA) predict binding affinities (ΔG ~−8.5 kcal/mol) comparable to first-line drugs like isoniazid .

Q. What structure-activity relationships (SAR) govern the bioactivity of Mannich base derivatives of oxadiazole-thiones?

  • Answer :

  • Pyridinyl Substitution : 4-Pyridinyl enhances solubility and target affinity vs. 3-pyridinyl due to improved π-stacking .
  • Nitro Group Position : Para-nitro on the phenyl ring increases electron-withdrawing effects, boosting redox activity and antimicrobial potency compared to meta-substitution .
  • Methylene Linker : Shorter linkers (e.g., –CH₂– vs. –CH₂CH₂–) reduce conformational flexibility, improving enzyme inhibition .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies in MIC/IC₅₀ values often stem from:

  • Assay Conditions : Variations in bacterial strain (e.g., H37Rv vs. clinical isolates), culture media, or incubation time .
  • Compound Purity : Impurities ≥5% (e.g., unreacted amines) can artificially inflate activity. Validate purity via HPLC (≥95%) before testing .
  • Solvent Effects : DMSO concentrations >1% may inhibit bacterial growth, necessitating solvent controls .

Q. What experimental strategies can elucidate the tautomeric behavior of the oxadiazole-thione core in solution?

  • Answer :

  • ¹³C NMR : Distinguish thione (C=S, δ ~170 ppm) vs. thiol (C–SH, δ ~160 ppm) tautomers.
  • DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level to predict dominant forms. Solvent effects (e.g., ethanol vs. DMSO) can shift equilibrium, validated by UV-Vis spectroscopy .

Methodological Tables

Table 1: Key Synthetic Parameters for Mannich Base Derivatives

Reaction ComponentOptimal ConditionsYield RangeReference
Amine (4-nitroaniline)1.2 equiv, reflux in EtOH65–75%
Formaldehyde1.5 equiv, 6–8 hours
CatalystHCl (0.1 M)

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTarget ActivityIC₅₀/MICReference
5-(Pyridin-4-yl)-oxadiazole-thioneAntimycobacterial4 µg/mL
5-(4-Methylphenyl)-oxadiazoleAntibacterial25 µM
Nitro-substituted analogAntifungal15 µM

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